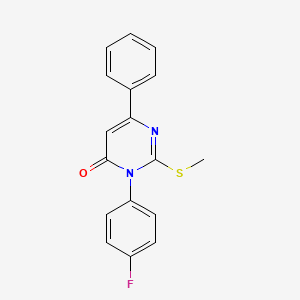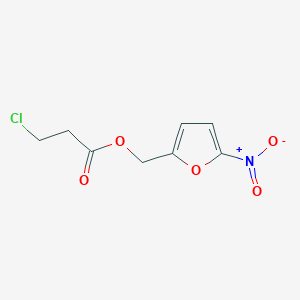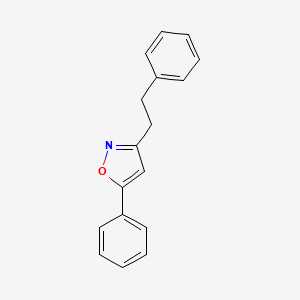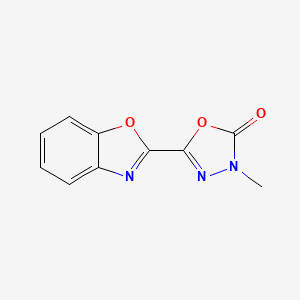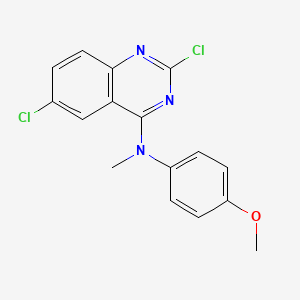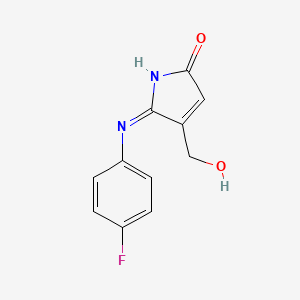
5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrol-2-one core substituted with a hydroxymethyl group and a 4-fluorophenylamino group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a diketone.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Substitution with 4-Fluorophenylamino Group: The final step involves the substitution of the amino group with a 4-fluorophenyl group, typically through a nucleophilic substitution reaction using 4-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-2H-pyrrol-2-one: Lacks the 4-fluorophenylamino group, making it less versatile in certain reactions.
5-Amino-4-(hydroxymethyl)-2H-pyrrol-2-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.
5-((4-Chlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the 4-fluorophenylamino group in 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The fluorine atom can influence the compound’s electronic properties, stability, and interactions with biological targets.
Propiedades
Número CAS |
61610-43-3 |
|---|---|
Fórmula molecular |
C11H9FN2O2 |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H9FN2O2/c12-8-1-3-9(4-2-8)13-11-7(6-15)5-10(16)14-11/h1-5,15H,6H2,(H,13,14,16) |
Clave InChI |
WBHAULMKXSAKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C2C(=CC(=O)N2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


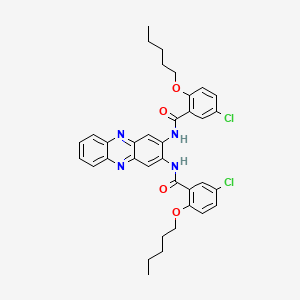

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
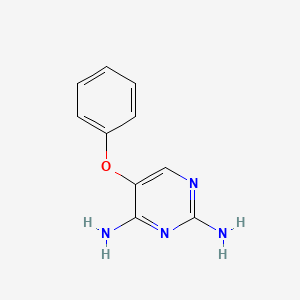
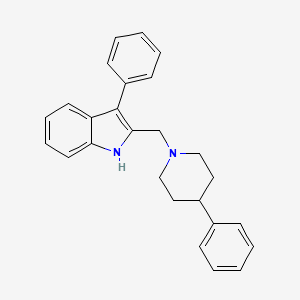
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)

